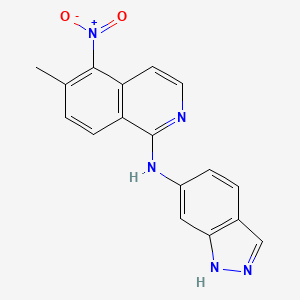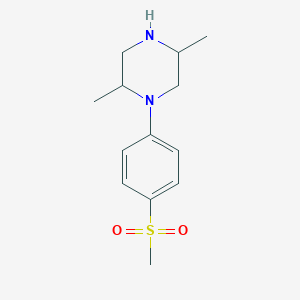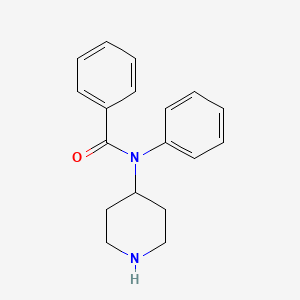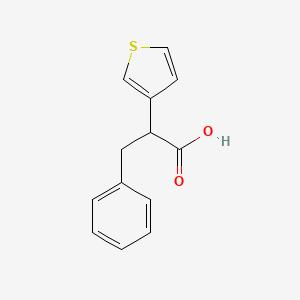
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is a heterocyclic compound that combines the structural motifs of indazole and isoquinoline. These structures are known for their diverse biological activities and are often found in medicinal chemistry as key components of various pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine typically involves multi-step procedures that include the formation of the indazole and isoquinoline rings followed by their coupling. One common approach is the transition metal-catalyzed cyclization of appropriate precursors. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The isoquinoline ring can be synthesized via nitration and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact and reduce costs.
化学反应分析
Types of Reactions
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
作用机制
The mechanism of action of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its target .
相似化合物的比较
Similar Compounds
- N-(3-methyl-1H-indazol-6-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
- 1H-indazole-6-carboxaldehyde
- (1-methyl-1H-indazol-6-yl)methanol
Uniqueness
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is unique due to its combination of indazole and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C17H13N5O2 |
|---|---|
分子量 |
319.32 g/mol |
IUPAC 名称 |
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine |
InChI |
InChI=1S/C17H13N5O2/c1-10-2-5-14-13(16(10)22(23)24)6-7-18-17(14)20-12-4-3-11-9-19-21-15(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21) |
InChI 键 |
RDNWNTBGUJDVOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)



![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)




![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)


